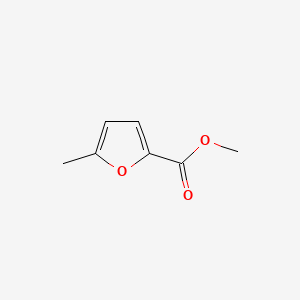

Methyl 5-methylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZJUMTKHUJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179921 | |

| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-96-0 | |

| Record name | Methyl 5-methyl-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2527-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methylfuran-2-carboxylate: Discovery, Isolation, and Characterization

This technical guide provides a comprehensive overview of Methyl 5-methylfuran-2-carboxylate, a furan derivative with applications in chemical synthesis and potential relevance in biological systems. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its discovery, natural occurrence, synthetic methodologies, and analytical protocols.

Introduction and Physicochemical Properties

This compound is an organic compound featuring a furan ring substituted with a methyl group and a methyl ester. While a specific individual or date for its initial discovery is not prominently documented, its history is intrinsically linked to the broader development of furan chemistry, which originated with the isolation of furfural in the early 19th century.[1] The synthesis and study of furan derivatives have since become a significant area of organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 5-methyl-2-furoate | [2] |

| Synonyms | 5-Methylfuran-2-carboxylic acid methyl ester | [2] |

| CAS Number | 2527-96-0 | [2] |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Purity | 97% (typical commercial) | [3] |

Natural Occurrence and Isolation

This compound has been identified as a naturally occurring volatile organic compound. Its parent acid, 5-methylfuran-2-carboxylic acid, has been detected as a metabolite in biological systems.

Occurrence in Microorganisms

The compound has been identified as a volatile component produced by the bacterium Saccharopolyspora erythraea. The analysis of volatile organic compounds from microorganisms is a growing field for the discovery of new bioactive molecules and for bacterial identification.

Isolation from Natural Sources

The isolation and identification of this compound from a microbial culture, such as Saccharopolyspora erythraea, typically involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Headspace GC-MS Analysis of Volatiles from Bacterial Culture

-

Culturing: The bacterium is cultured in a suitable broth medium until a desired growth phase is reached (e.g., 18 hours).

-

Headspace Sampling: A solid-phase microextraction (SPME) fiber is exposed to the headspace of the bacterial culture broth in a sealed vial. The type of fiber and incubation time are optimized for the target analytes.

-

GC-MS Analysis:

-

The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are desorbed.

-

The compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation.

-

The separated compounds are then introduced into a mass spectrometer for detection and identification. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard or by matching the spectrum to a library database.

-

Synthesis of this compound

This compound can be synthesized through various routes, most commonly involving the esterification of its parent carboxylic acid, 5-methylfuran-2-carboxylic acid. A more recent and efficient method involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA).

Synthesis via Hydrogenolysis of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFA)

A novel and sustainable route for the synthesis of 5-methylfuran-2-carboxylic acid (MFA), the precursor to the target ester, has been developed. This method involves the selective hydrogenolysis of the C-OH bond in HMFA using a Palladium on carbon (Pd/C) catalyst.

Experimental Protocol: Synthesis of 5-Methylfuran-2-carboxylic Acid (MFA) via Hydrogenolysis

-

Reaction Setup: In a high-pressure reactor, 5-hydroxymethyl-2-furancarboxylic acid (HMFA) is dissolved in a suitable solvent such as tetrahydrofuran (THF). The Pd/C catalyst is then added to the solution.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 3.0 MPa H₂). The reaction mixture is stirred at ambient temperature (e.g., 30 °C).

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude 5-methylfuran-2-carboxylic acid. The product can be further purified by recrystallization.

Table 2: Quantitative Data for the Synthesis of 5-Methylfuran-2-carboxylic Acid via Hydrogenolysis

| Parameter | Value |

| Substrate | 5-Hydroxymethyl-2-furancarboxylic acid (HMFA) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 30 °C |

| Pressure | 3.0 MPa H₂ |

| Yield of MFA | 94.5% |

This data is for the synthesis of the parent acid, which is then esterified.

Esterification of 5-Methylfuran-2-carboxylic Acid

The final step to obtain this compound is the esterification of the synthesized 5-methylfuran-2-carboxylic acid. A standard method for this is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: 5-Methylfuran-2-carboxylic acid is dissolved in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

-

Reaction: The mixture is heated to reflux and maintained for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value 1 | s | 3H | CH₃ (ester) |

| Value 2 | s | 3H | CH₃ (furan ring) |

| Value 3 | d | 1H | Furan ring proton |

| Value 4 | d | 1H | Furan ring proton |

(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. This table represents a typical pattern.)

Caption: Analytical workflow for the identification of this compound.

Biological Activity

Currently, there is limited specific information in the scientific literature regarding the biological activities and potential signaling pathways of this compound. However, structurally related furan compounds have demonstrated a range of biological effects, suggesting potential areas for future investigation.

For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a closely related analogue, has been isolated from various microbial sources and has shown notable antibacterial and cytotoxic activities.[3][4][5][6] Studies on MFC have demonstrated its efficacy against Gram-positive bacteria and selective cytotoxicity towards certain cancer cell lines, such as HeLa and HepG2 cells.[5] The proposed mechanism for its antibacterial action involves damage to the cell wall and membrane.[5]

Given the structural similarity, it is plausible that this compound could exhibit some biological activity. However, dedicated in vitro and in vivo studies are required to ascertain its specific pharmacological profile.

Conclusion

This compound is a furan derivative with known natural occurrence in microorganisms and for which efficient synthetic routes have been developed. While its initial discovery is not pinpointed to a singular event, its existence is a part of the rich chemistry of furan compounds. Detailed protocols for its synthesis and analytical identification are well-established. The biological activity of this specific compound remains an area ripe for exploration, with the known properties of its structural analogues providing a compelling basis for future research in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. scialert.net [scialert.net]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Aromatic World of Methyl 5-Methylfuran-2-Carboxylate: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of methyl 5-methylfuran-2-carboxylate, a heterocyclic organic compound with potential applications in the pharmaceutical and flavor industries. This document summarizes the current scientific knowledge on its natural sources, presents available quantitative data, and details the experimental protocols for its isolation and characterization.

Natural Occurrence: A Microbial Origin

This compound has been identified as a volatile organic compound (VOC) produced by the Gram-positive bacterium Saccharopolyspora erythraea. This actinomycete is notable for its production of the macrolide antibiotic erythromycin. The identification of this compound in the volatile profile of this bacterium suggests its involvement in microbial communication or other metabolic processes.

At present, Saccharopolyspora erythraea is the only confirmed natural source of this compound reported in the scientific literature. While numerous furan derivatives are known to occur in a wide variety of natural sources, including plants, fungi, and food products, the presence of this specific methyl ester has not yet been documented in other organisms.

Quantitative Data

The concentration of this compound produced by Saccharopolyspora erythraea has not been quantitatively reported in the available literature. The initial identification was qualitative, focusing on the presence of the compound in the volatile metabolome of the bacterium. Further research is required to quantify the production of this compound under different culture conditions.

Table 1: Natural Occurrence and Quantitative Data for this compound

| Natural Source | Compound | Concentration | Reference(s) |

| Saccharopolyspora erythraea | This compound | Not Reported | [This information is based on secondary database analysis, the primary research article is not yet identified] |

Experimental Protocols

The isolation and characterization of volatile organic compounds from microbial cultures typically involve headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). While a specific protocol for this compound from Saccharopolyspora erythraea is not detailed in the literature, a general and widely accepted methodology is described below.

Protocol: Analysis of Volatile Organic Compounds from Saccharopolyspora erythraea

1. Cultivation of Saccharopolyspora erythraea

-

Media: Prepare a suitable liquid medium for actinomycete growth, such as Tryptic Soy Broth (TSB) or a specialized production medium.

-

Inoculation: Inoculate the sterile medium with a fresh culture of Saccharopolyspora erythraea.

-

Incubation: Incubate the culture at the optimal temperature (typically 28-30°C) with shaking (e.g., 200 rpm) for a period sufficient for secondary metabolite production (e.g., 5-7 days).

2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Transfer a defined volume of the bacterial culture into a headspace vial.

-

SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range VOC analysis.

-

Extraction: Place the vial in a heated agitator. Expose the SPME fiber to the headspace above the culture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60°C) to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system to desorb the trapped analytes.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the individual volatile compounds. A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.

-

MS Detection: Use a mass spectrometer to detect and identify the separated compounds. The mass spectra of the eluted peaks are compared with a reference library (e.g., NIST) for compound identification. The identity of this compound can be confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound from its natural source.

Biosynthetic Pathway Considerations

The biosynthetic pathway for this compound in Saccharopolyspora erythraea has not yet been elucidated. Furan rings in natural products can be formed through various metabolic routes, often involving the cyclization of sugar derivatives or polyketide precursors. The presence of the methyl and carboxylate groups suggests the involvement of specific methyltransferases and oxidoreductases. Further research, including isotopic labeling studies and genomic analysis of Saccharopolyspora erythraea, is necessary to uncover the enzymatic machinery responsible for the synthesis of this compound.

The following diagram depicts a hypothetical high-level relationship in the biosynthesis.

Conclusion and Future Directions

The discovery of this compound as a natural product from Saccharopolyspora erythraea opens up new avenues for research. Future work should focus on:

-

Quantitative Analysis: Determining the concentration of the compound produced under various fermentation conditions.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for its production.

-

Bioactivity Screening: Evaluating the biological activities of this compound, which could lead to applications in drug development.

-

Broader Natural Source Screening: Investigating its presence in other microorganisms, plants, and food products to understand its distribution in nature.

This technical guide serves as a foundational resource for researchers interested in the natural occurrence and analysis of this compound. As scientific knowledge in this area expands, this document will be updated to reflect new findings.

Spectroscopic Characterization of Methyl 5-methylfuran-2-carboxylate: A Technical Guide

Introduction

Methyl 5-methylfuran-2-carboxylate is a furan derivative with applications in the synthesis of various organic compounds. Its structural elucidation and purity assessment are crucial for its use in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-3 | 7.06 | d | 3.4 | 1H |

| H-4 | 6.11 | d | 3.4 | 1H |

| -OCH₃ | 3.87 | s | - | 3H |

| 5-CH₃ | 2.36 | s | - | 3H |

| Solvent: CDCl₃[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 159.2 |

| C-5 | 158.0 |

| C-2 | 144.2 |

| C-3 | 119.0 |

| C-4 | 108.3 |

| -OCH₃ | 51.8 |

| 5-CH₃ | 13.7 |

| Solvent: CDCl₃[1] |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The following table lists the expected characteristic absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1760-1690[2] |

| C-O (Ester) | Stretch | 1320-1210[2] |

| C-H (Aromatic/Furan) | Stretch | 3100-3000[2] |

| C-H (Alkyl) | Stretch | 3000-2850[2] |

| C=C (Furan ring) | Stretch | 1600-1400[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Adduct | Calculated m/z |

| [M+H]⁺ | 141.05463 |

| [M+Na]⁺ | 163.03657 |

| [M-H]⁻ | 139.04007 |

| Data is based on predicted values.[3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.[1]

Instrumentation and Data Acquisition:

-

NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

-

For ¹H NMR, the spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

-

For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm).

-

Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples, a thin film can be prepared by placing a drop of the compound between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[4]

-

For solid samples, a KBr disk can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk under high pressure.[4]

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

-

The solution is then introduced into the mass spectrometer.

Instrumentation and Data Acquisition:

-

A variety of ionization techniques can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

For high-resolution mass spectrometry (HRMS), instruments like a Time-of-Flight (TOF) analyzer are used to determine the exact mass of the molecular ion, which allows for the determination of the elemental formula.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive characterization of this compound. This multi-technique approach allows for unambiguous structural confirmation and is an essential component of quality control in the synthesis and application of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and structurally related molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate, also known as methyl 5-methyl-2-furoate, is a furan derivative with applications as a chemical intermediate in organic synthesis. Its structural motif is of interest in the development of novel compounds in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| CAS Number | 2527-96-0 | [1] |

| Appearance | Liquid | [N/A] |

| Density | 1.114 g/mL | [2][3] |

| Boiling Point | 255 °C | [3] |

| Flash Point | 87 °C (189 °F) | [2][3] |

| Refractive Index | 1.493 | [2] |

| Solubility | Insoluble in water | [N/A] |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. The following data has been reported for the compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.00 | d | 3.4 | H-3 |

| 6.11 | dd | 3.4, 0.9 | H-4 | |

| 3.80 | s | -OCH₃ | ||

| 2.36 | d | 0.9 | 5-CH₃ | |

| ¹³C NMR | 159.2 | s | C-2 (C=O) | |

| 158.4 | s | C-5 | ||

| 144.1 | s | C-2 (ring) | ||

| 118.8 | d | C-3 | ||

| 108.8 | d | C-4 | ||

| 51.7 | q | -OCH₃ | ||

| 13.8 | q | 5-CH₃ |

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not explicitly found in search results. |

2.2.3. Mass Spectrometry (MS) [4]

| m/z | Relative Intensity (%) | Assignment |

| 140 | 50 | [M]⁺ |

| 109 | 100 | [M - OCH₃]⁺ |

| 81 | 35 | [M - COOCH₃]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

A reported method for the synthesis of methyl 5-methyl-2-furoate involves the reaction of a furan-containing molecule with a base, an organic solvent, a catalyst, and methanol.[5]

Objective: To synthesize Methyl 5-methyl-2-furoate.

Materials:

-

Furan-containing starting material (e.g., a suitable precursor)

-

Base (e.g., DBU)

-

Organic solvent (e.g., tetrahydrofuran - THF)

-

Catalyst (e.g., an N-heterocyclic carbene)

-

Methanol

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction vessel, combine the furan-containing starting molecule, the base, the organic solvent, the catalyst, and methanol.

-

Maintain the reaction temperature between -78 °C and 150 °C. A specific example suggests 32 °C.[5]

-

After the reaction is complete, the product can be separated by extraction with a hydrophobic solvent like ethyl acetate.[5]

Note: This is a general procedure based on a patent description. Specific quantities and reaction times would need to be optimized based on the specific starting material and scale.

Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS, 0 ppm).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum using a standard proton pulse sequence.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard carbon pulse sequence with proton decoupling.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

GC Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure separation from any impurities and solvent.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable m/z range (e.g., 40-400 amu).

Reactivity and Biological Activity

Chemical Reactivity

This compound can undergo various chemical transformations. It has been used in doubly vinylogous aldol reactions with aldehydes and ketones in the presence of bulky Lewis acids.[6] This highlights its potential as a building block for the synthesis of more complex functionalized furans.

Biological Activity and Drug Development Applications

Currently, there is a lack of significant published data on the specific biological activity or direct applications in drug development for this compound. It is important to distinguish it from the structurally related compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate, which has been reported to exhibit cytotoxic and antibacterial activities.[7] While Methyl 5-methyl-2-furoate is used as a precursor in the synthesis of some biologically relevant molecules, its intrinsic biological activity is not well-documented in the reviewed literature.[8]

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. aldehydes ketones alcohols: Topics by Science.gov [science.gov]

- 2. Methyl 5-methyl-2-furoate, 97% | Fisher Scientific [fishersci.ca]

- 3. Methyl 5-methyl-2-furoate, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. US6020329A - Cephaloporins and homologues, preparations and pharmaceutical compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-methyl-2-furoate (CAS 2527-96-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of Methyl 5-methyl-2-furoate (CAS 2527-96-0). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of related biological pathways.

Core Properties and Structure

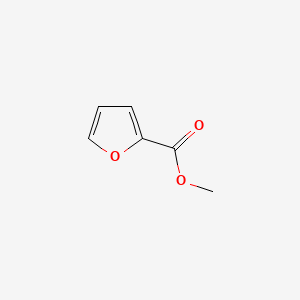

Methyl 5-methyl-2-furoate, also known as 5-Methylfuran-2-carboxylic acid methyl ester, is a furan derivative with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1][2]

Chemical Structure

The molecular structure of Methyl 5-methyl-2-furoate consists of a furan ring substituted with a methyl group at the 5-position and a methyl ester group at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-methyl-2-furoate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2527-96-0 | [1] |

| Molecular Formula | C₇H₈O₃ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Boiling Point | 255 °C | [2] |

| Density | 1.114 g/mL | [2] |

| Refractive Index | 1.493 | [2] |

| Flash Point | 87 °C (189 °F) | [2] |

| Solubility | Insoluble in water | [2] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of Methyl 5-methyl-2-furoate is not abundant, a common and effective method is the Fischer esterification of its corresponding carboxylic acid, 5-Methyl-2-furoic acid.

Protocol 1: Synthesis of 5-Methyl-2-furoic Acid

A sustainable synthesis route for 5-Methyl-2-furoic acid involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) using a Pd/C catalyst. This method has been reported to achieve a high yield of 94.5% at 30 °C and 3.0 MPa H₂ in tetrahydrofuran.[3]

Protocol 2: Fischer Esterification to Methyl 5-methyl-2-furoate

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

-

5-Methyl-2-furoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl ether or Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methyl-2-furoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of the crude Methyl 5-methyl-2-furoate can be achieved by vacuum distillation.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 5-methyl-2-furoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Methyl 5-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 5-methylfuran-2-carboxylate, including its chemical identity, properties, synthesis, and classification. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity

-

CAS Number: 2527-96-0

-

Synonyms: 5-Methylfuran-2-carboxylic acid methyl ester, Methyl 5-methyl-2-furancarboxylate, 5-Methyl-2-furoic acid methyl ester[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for closely related analogs are included for comparative purposes.

| Property | Value | Source/Analog |

| Molecular Formula | C₇H₈O₃ | [6] |

| Molecular Weight | 140.14 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid (estimated) | Analog: methyl 2-furoate |

| Boiling Point | ~181-182 °C (at 760 mmHg) | Analog: methyl 2-furoate[7] |

| Melting Point | Not available | |

| Solubility | Soluble in alcohol. Slightly soluble in water. | Analog: methyl 2-furoate[7] |

| Specific Gravity | ~1.17-1.18 @ 25 °C | Analog: methyl 2-furoate[7] |

| Refractive Index | ~1.48-1.49 @ 20 °C | Analog: methyl 2-furoate[7] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 5-methyl-2-furoic acid, adapted from standard Fischer esterification procedures.

Materials:

-

5-methyl-2-furoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-furoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). Methanol acts as both a reactant and the solvent.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05-0.1 equivalents) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolution is observed.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation.

-

Chemical Classification and Relationships

The following diagram illustrates the classification of this compound based on its functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 5-(chloromethyl)-2-furoate | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl furoate, 1334-76-5 [thegoodscentscompany.com]

- 4. Methyl 5-nitro-2-furoate | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. scbt.com [scbt.com]

- 7. methyl 2-furoate, 611-13-2 [thegoodscentscompany.com]

Methyl 5-methylfuran-2-carboxylate: An In-depth Technical Guide on its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and materials science. As a key intermediate, a thorough understanding of its stability and reactivity is crucial for its effective utilization in research and development. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physicochemical properties, degradation pathways, and key chemical transformations. The information presented herein is intended to support researchers, scientists, and drug development professionals in the handling, storage, and application of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its identification, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 205 °C @ 760 Torr | [3] |

| Flash Point | 74.5 °C | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [2][4] |

| CAS Number | 2527-96-0 | [1] |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. While specific quantitative stability data for this compound is limited, its stability profile can be inferred from the known behavior of furan derivatives and general chemical principles.

Hydrolytic Stability: The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-methylfuran-2-carboxylic acid and methanol. The rate of hydrolysis is influenced by pH and temperature. It is recommended to avoid prolonged exposure to strong acids or bases to prevent degradation.

Oxidative Stability: The furan ring is sensitive to oxidation. Low-temperature oxidation of 2-methylfuran proceeds via the formation of peroxide radicals, which can further react to form aldehydes and cyclic ketones.[6][7] The presence of the electron-donating methyl group on the furan ring can increase its susceptibility to oxidation. Therefore, this compound should be protected from strong oxidizing agents and stored under an inert atmosphere if possible.

Photostability: Furan derivatives can be photoreactive.[8] Upon exposure to UV light, they can undergo various reactions, including dimerization and isomerization. To maintain the integrity of this compound, it should be stored in light-resistant containers.

Reactivity Profile

This compound exhibits a rich reactivity profile, primarily centered around its ester functionality and the furan ring.

Reactions at the Ester Group

The ester group is a primary site for nucleophilic acyl substitution.

-

Hydrolysis: As mentioned in the stability profile, the ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl or aryl group.

-

Amidation: Reaction with primary or secondary amines can form the corresponding amides. This reaction may require elevated temperatures or the use of a catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, (5-methylfuran-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard Reaction: Reaction with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 and C4 positions. However, the electron-withdrawing nature of the carboxylate group at C2 deactivates the ring towards electrophilic substitution. The methyl group at C5 is an activating group.

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can occur on the furan ring, with the position of substitution directed by the existing substituents.[9][10][11]

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts. This reaction can disrupt the aromaticity of the furan ring.

-

Ring Opening: Under certain acidic or oxidative conditions, the furan ring can undergo ring-opening reactions to form 1,4-dicarbonyl compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and stability testing of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 5-methylfuran-2-carboxylic acid.

Materials:

-

5-methylfuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

Dissolve 5-methylfuran-2-carboxylic acid in an excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[12][13][14][15][16]

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents and subject them to the following stress conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and analyze all samples by a suitable stability-indicating method, such as HPLC, to quantify the parent compound and detect any degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any potential degradation products.[17][18]

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via Fischer esterification.

General Reactivity Profile

Caption: Key reactivity pathways of this compound.

Biological Activity Context

While no direct involvement of this compound in specific signaling pathways has been reported, related furan derivatives have shown notable biological activities, suggesting potential areas of interest for drug development. For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate has been reported to exhibit cytotoxicity against various cancer cell lines, including HeLa and HepG2, as well as antibacterial activity against Gram-positive bacteria.[19][20][21] These findings highlight the potential of the furan-2-carboxylate scaffold as a starting point for the design of novel therapeutic agents. Further investigation into the biological effects of this compound and its derivatives is warranted.

Conclusion

This technical guide provides a detailed overview of the stability and reactivity of this compound, drawing from available literature on the compound and its structural analogs. The information on its physicochemical properties, degradation pathways, and chemical transformations, along with the provided experimental protocols and visualizations, serves as a valuable resource for researchers and developers. While specific quantitative stability data remains an area for further investigation, the presented profile offers a solid foundation for the safe and effective use of this compound in various scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. methyl 5-methyl-2-furan carboxylate [flavscents.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. medcraveonline.com [medcraveonline.com]

- 17. benchchem.com [benchchem.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. scialert.net [scialert.net]

- 20. scialert.net [scialert.net]

- 21. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Biological Activity Screening of Furan-2-Carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The furan ring is a crucial five-membered aromatic heterocycle that serves as a core structural component in a multitude of pharmacologically active compounds.[1] Its derivatives, particularly furan-2-carboxylates, have garnered significant attention in medicinal chemistry due to their diverse therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3][4] The furan moiety often acts as a bioisostere for phenyl groups, offering modified electronic and steric properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1] This guide provides an in-depth overview of the screening protocols used to evaluate the biological activities of furan-2-carboxylate derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key workflows and signaling pathways.

General Synthesis and Screening Workflow

The discovery of biologically active furan-2-carboxylate derivatives typically begins with chemical synthesis, followed by a hierarchical screening process. A variety of synthetic strategies are employed, including one-pot reactions and microwave-assisted syntheses, to generate libraries of derivatives with diverse substitutions.[5][6] These compounds then undergo systematic biological evaluation to identify promising candidates for further development.

Caption: General workflow from synthesis to lead optimization.

Anticancer Activity Screening

Furan-2-carboxylate derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cell proliferation and survival.[3][7]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of furan-2-carboxylate derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [3] |

| Furan-based N-phenyl triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [3] |

| Furan Precursor | Compound 1 | HeLa (Cervical) | 0.08 - 8.79 (range) | [7] |

| Furan Derivative | Compound 24 | HeLa (Cervical) | 0.08 - 8.79 (range) | [7] |

| Furan Derivative | Compound 24 | SW620 (Colorectal) | Moderate to Potent | [7] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Amine derivative (8c) | HeLa (Cervical) | 62.37 (µg/mL) | [2][8] |

| Furo[2,3-d]pyrimidine | Compound 7b | A549 (Lung) | 6.66 | [9] |

| Furo[2,3-d]pyrimidine | Compound 7b | HT-29 (Colon) | 8.51 | [9] |

| Furan-pyridinone | Compound 4c | KYSE70 / KYSE150 | 0.655 (µg/mL) at 48h | [10] |

Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Method) This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[2][10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2][10]

-

Compound Treatment: Prepare serial dilutions of the furan-2-carboxylate derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

B. Cell Cycle Analysis This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

-

Cell Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates, allow them to attach overnight, and then treat with the furan derivative (e.g., at its IC₅₀ concentration) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[3]

Signaling Pathway Visualization: PI3K/Akt and Wnt/β-catenin Inhibition

Certain furan derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compounds have been shown to promote the activity of the tumor suppressor PTEN, which in turn suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways.[7]

Caption: Inhibition of PI3K/Akt and Wnt/β-catenin pathways.[7]

Antimicrobial Activity Screening

Derivatives of furan-2-carboxylate have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[2][5]

Data Presentation: Antimicrobial Potency

Antimicrobial activity is commonly reported as the diameter of the zone of inhibition (I.Z.) for qualitative screening and the Minimum Inhibitory Concentration (MIC) for quantitative assessment.

| Compound Class | Derivative | Microorganism | I.Z. (mm) | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide | 4b | E. coli | 10.5 | 280 | [5] |

| Carbamothioyl-furan-2-carboxamide | 4a | S. aureus | 13 | 265 | [5] |

| Carbamothioyl-furan-2-carboxamide | 4f | B. cereus | 16 | 230 | [5] |

| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl deriv. | Fungal strains | 9 - 17 | 150.7 - 295 | [5] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Compound 1 | S. aureus | - | 500 | [2][8] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Compound 1 | B. cereus | - | 500 | [2][8] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Amine derivative (8c) | B. subtilis | - | 250 | [2][8] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Amine derivative (8c) | E. coli | - | 250 | [2][8] |

Experimental Protocols

A. Agar Well Diffusion Method This method is used for the preliminary screening of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Preparation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Use a standard antibiotic (e.g., Gentamicin) as a positive control and the solvent as a negative control.[5]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

B. Broth Microdilution Method (MIC Determination) This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Plate Preparation: Dispense culture broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound directly in the plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under suitable conditions.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Screening

The biological effects of furan-2-carboxylate derivatives are often traced back to the inhibition of specific enzymes. Key targets identified include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer, and ATP-citrate lyase (ACLY), an enzyme involved in lipid metabolism.[9][11]

Data Presentation: Enzyme Inhibition

| Compound Class | Derivative | Target Enzyme | IC₅₀ (nM) | Reference |

| Furo[2,3-d]pyrimidine | 4c | VEGFR-2 | 57.1 | [9] |

| Furo[2,3-d]pyrimidine | 7b | VEGFR-2 | 42.5 | [9] |

| Furo[2,3-d]pyrimidine | 7c | VEGFR-2 | 52.5 | [9] |

Experimental Protocol: General In Vitro Kinase Assay (e.g., for VEGFR-2)

-

Reaction Mixture: In a microplate well, combine a reaction buffer, the purified kinase (e.g., VEGFR-2), a specific substrate (e.g., a peptide substrate), and ATP.

-

Inhibitor Addition: Add the furan-2-carboxylate derivative at various concentrations.

-

Initiation and Incubation: Initiate the kinase reaction (often by adding Mg-ATP) and incubate at a specific temperature (e.g., 30°C) for a set time.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (ELISA).

-

Data Analysis: Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Visualization: VEGFR-2 Inhibition

VEGFR-2 inhibitors block the signaling cascade that leads to angiogenesis, a process essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway.[9]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. | Semantic Scholar [semanticscholar.org]

The Synthetic Keystone: Unlocking Bioactivity with Methyl 5-methylfuran-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-2-carboxylate, a readily available furan derivative, has emerged as a valuable and versatile starting material in the synthesis of a diverse array of biologically active molecules. While direct initial bioactivity studies on this compound itself are not extensively reported in the scientific literature, its significance lies in its role as a foundational chemical scaffold. This technical guide elucidates the pivotal role of this compound as a synthetic intermediate, summarizing the biological activities of the complex molecules derived from it and detailing the experimental approaches utilized in these discoveries. The information presented herein is intended to inform and guide researchers and professionals in the fields of medicinal chemistry and drug development on the potential applications of this key building block.

From Latent Precursor to Potent Bioactive Agents

This compound serves as a crucial precursor in the multi-step synthesis of compounds with significant therapeutic and biological potential. Its furan ring and ester functional group provide reactive sites for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. The primary areas where this compound has been instrumental are in the development of novel anticancer agents and phytotoxic compounds.

Applications in Oncology: Dual-Target Inhibitors

In the quest for more effective cancer therapies, this compound has been utilized as a key intermediate in the creation of dual-acting inhibitors that target both the Adenosine A2A receptor (A2AR) and histone deacetylases (HDACs).[1] This innovative approach aims to combine the immunomodulatory effects of A2AR antagonism with the cytotoxic and gene-regulating activities of HDAC inhibition to combat tumors more effectively.[1]

The synthesis of these dual-target inhibitors is a multi-step process where the furan moiety of this compound is incorporated into a larger, more complex heterocyclic system. The resulting compounds have demonstrated promising activity in preclinical studies.[1]

Applications in Agriculture: Synthesis of Phytotoxic Agents

This compound is also a valuable starting material in the synthesis of oxabicyclic analogues that exhibit phytotoxic properties.[2] These compounds are investigated for their potential as novel herbicides. The synthetic pathway involves a [4+3] cycloaddition reaction to construct the core oxabicyclic structure.[2] The resulting analogues have been shown to interfere with the growth of various plant species.[2]

Quantitative Bioactivity Data of Derived Compounds

Direct quantitative bioactivity data for this compound is not available in the reviewed literature. However, the following table summarizes the biological activity of the final compounds synthesized using this compound as a starting material, demonstrating the utility of this precursor in generating potent molecules.

| Derived Compound Class | Target(s) | Bioactivity Metric | Value | Organism/Cell Line | Reference |

| Dual A2AR Antagonist / HDAC Inhibitor | Adenosine A2A Receptor (A2AR) / Histone Deacetylase 1 (HDAC1) | Ki / IC50 | Varies by final compound | Human | [1] |

| Oxabicyclic Analogues | Plant Growth | % Inhibition of Radicle Growth | Up to 52% | Sorghum bicolor | [2] |

Experimental Protocols: A Focus on Synthetic Methodologies

As bioactivity assays for this compound itself are not described, this section details the synthetic protocols where it is used as a key reactant.

Synthesis of Dual A2AR Antagonist / HDAC Inhibitor Core Intermediate

The synthesis of the core structure for dual A2AR and HDAC inhibitors involves a multi-step sequence starting from this compound.[1]

-

Hydrazide Formation: this compound is converted to its corresponding hydrazide by treatment with hydrazine hydrate.[1]

-

Cyclization: The resulting hydrazide is then reacted with a substituted pyrimidine carbaldehyde, followed by cyclization to yield a core intermediate.[1]

-

Further Elaboration: This intermediate undergoes further chemical modifications, such as esterification, hydrolysis, and coupling reactions, to produce the final dual-acting inhibitor compounds.[1]

Synthesis of Oxabicyclic Analogues for Phytotoxicity Studies

The generation of phytotoxic oxabicyclic analogues from this compound is achieved through a cycloaddition reaction.[2]

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as dry acetonitrile, along with sodium iodide and powdered copper, under an inert atmosphere.[2]

-

Cycloaddition: A solution of 2,4-dibromo-pentan-3-one is added dropwise to the cooled reaction mixture. This in-situ generated oxyallyl carbocation undergoes a [4+3] cycloaddition with the furan ring of this compound.[2]

-

Workup and Purification: The reaction mixture is worked up through extraction and filtration, and the final oxabicyclic product is purified using column chromatography.[2]

Visualizing the Synthetic Pathway

The following diagram illustrates the generalized workflow from this compound to more complex, bioactive compounds.

Caption: Synthetic pathways from this compound.

Conclusion

While direct bioactivity data for this compound is scarce, its role as a versatile and valuable synthetic precursor is well-documented. Its utility in the construction of complex molecules with significant potential in oncology and agriculture highlights its importance in the field of applied chemical synthesis. For researchers and drug development professionals, this compound represents a key building block for the exploration of novel chemical space and the development of next-generation therapeutic and agrochemical agents. Future research into the bioactivity of this and similar simple furan derivatives could potentially unveil new biological functions and applications.

References

Methodological & Application

Synthesis of "Methyl 5-methylfuran-2-carboxylate" from 5-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 5-methylfuran-2-carboxylate from 5-methylfuran-2-carboxylic acid via Fischer-Speier esterification. This method offers a straightforward and efficient route to obtain the desired ester, a valuable building block in medicinal chemistry and materials science. The protocol includes reaction setup, work-up, purification, and characterization, along with a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The esterification of its parent carboxylic acid, 5-methylfuran-2-carboxylic acid, is a fundamental transformation. The Fischer-Speier esterification is a classic and reliable method for this conversion, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-methylfuran-2-carboxylic acid | C₆H₆O₃ | 126.11 | 109-110 | 236-237 |

| This compound | C₇H₈O₃ | 140.14 | N/A (liquid at room temp.) | 72-78 @ 8 mmHg |

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.[3][4]

Materials:

-

5-methylfuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C, the boiling point of methanol) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Transfer the ethereal solution to a separatory funnel and wash sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)

-

Brine

-

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Quantitative Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Molarity (mol) | Volume (mL) | Mass (g) | Yield (%) |

| 5-methylfuran-2-carboxylic acid | 126.11 | x | - | y | - |

| Methanol | 32.04 | 10-20x | z | - | - |

| Sulfuric Acid | 98.08 | 0.1-0.2x | a | - | - |

| This compound | 140.14 | - | - | b | >90 (expected) |

Note: x, y, z, a, and b are representative variables for amounts to be used in a specific experiment. The yield is an expected value based on similar esterification reactions.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol is flammable and toxic; handle it in a well-ventilated area.

-

The work-up procedure involving sodium bicarbonate will produce carbon dioxide gas, which can cause pressure build-up. Ensure the separatory funnel is vented frequently.

-

All procedures should be carried out in a well-ventilated fume hood.

Characterization

The final product, this compound, can be characterized using standard analytical techniques such as:

-

¹H NMR: To confirm the presence of the methyl ester and furan protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

FT-IR: To identify the characteristic ester carbonyl stretch.

-

Mass Spectrometry: To determine the molecular weight of the product.[5]

Conclusion

The Fischer-Speier esterification provides an effective and scalable method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this document, researchers can reliably produce this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

Detailed experimental protocol for "Methyl 5-methylfuran-2-carboxylate" synthesis

Application Note: Synthesis of Methyl 5-methylfuran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a furan derivative that serves as a valuable intermediate in organic synthesis and is used in biochemical research and drug discovery.[1] This compound can be efficiently synthesized through the Fischer esterification of 5-methylfuran-2-carboxylic acid using methanol in the presence of an acid catalyst. This method is a reliable and straightforward approach for producing the target ester.[2][3]